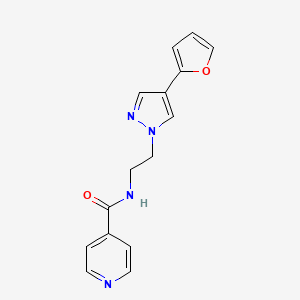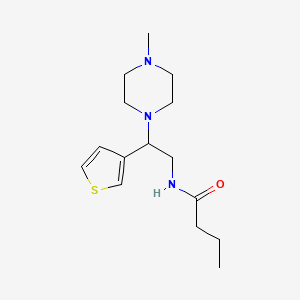![molecular formula C17H25N5O4 B2743784 methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate CAS No. 838904-03-3](/img/structure/B2743784.png)
methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Organosilicon-Mediated Regioselective Acetylation of Carbohydrates
Organosilicon compounds, such as methyl trimethoxysilane or dimethyl dimethoxysilane, have been utilized to form cyclic 1,3,2-dioxasilolane or 1,3,2-dioxasilinane intermediates. These intermediates undergo regioselective acetylation by adding acetic anhydride or acetyl chloride under mild conditions. This method exhibits high regioselectivity, aligning with organotin-mediated schemes and demonstrating the utility in carbohydrate chemistry for protecting vicinal- and 1,3-diols efficiently (Zhou, Ramström, & Dong, 2012).
Study of Aminoxyls Reaction with Dioxiranes
Research into the reaction dynamics between aminoxyls and dioxiranes, particularly involving compounds like dimethyldioxirane and methyl(trifluoromethyl)dioxirane, has provided insights into free-radical mechanisms. These studies highlight the production of methoxyamine derivatives through radical decomposition, offering valuable data on the interactions between different organic compounds and the potential for synthesizing novel organic molecules (Dinoi et al., 1998).
Diels-Alder Reaction in Synthesizing Trichothecene Precursors
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been applied to create potential trichothecene precursors. Through regio- and stereo-selective cycloadditions, researchers have synthesized complex cyclic structures, demonstrating the versatility of organic synthesis techniques in creating compounds with significant structural similarities to natural products (Banks et al., 1981).
Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis using copper(I) with aminoindanol-derived bisoxazolidine ligands has shown effectiveness in the Henry reaction. This methodology allows for the enantioselective synthesis of nitroaldol products, illustrating the potential for creating chiral compounds with high yields and enantiomeric excesses. Such reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific optical activities (Spangler & Wolf, 2009).
Thermochemistry of Methylpiperidines
Investigations into the thermochemistry of methylpiperidines have provided crucial data on the stability and conformational behaviors of piperidine rings influenced by methyl groups. Understanding the enthalpies of formation for various methylpiperidines enriches the knowledge base regarding the energetic aspects of organic molecules, influencing their reactivity and stability (Ribeiro da Silva et al., 2006).
Zukünftige Richtungen
The future directions for research on “methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and collaboration among researchers in the field .
Eigenschaften
IUPAC Name |
methyl 2-[1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-11-7-5-6-8-21(11)9-12-18-15-14(22(12)10-13(23)26-4)16(24)20(3)17(25)19(15)2/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTKEQMTCDOEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)


![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)


![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)
![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)

